Zalospirone
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Overview
Description
. It was initially developed for the treatment of anxiety and depression. Despite its promising efficacy in clinical trials, a high dropout rate due to side effects led to the discontinuation of its development .
Preparation Methods
The synthesis of zalospirone involves a multi-step reaction starting from 1,3,5,7-cyclooctatetraene . The key steps include:
Cyclization: The initial cyclization reaction is carried out in toluene under heating conditions.
Substitution: The intermediate product undergoes a substitution reaction in the presence of pyridine, also under heating conditions.
Chemical Reactions Analysis
Zalospirone undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely reported.
Reduction: Similar to oxidation, reduction reactions are possible but not extensively documented.
Substitution: Substitution reactions are a key part of its synthesis, particularly involving pyridine.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically involve modifications to the azapirone core structure.
Scientific Research Applications
Zalospirone has been studied primarily for its potential in treating anxiety and depression . Its applications in scientific research include:
Psychopharmacology: Investigating its effects on serotonin receptors and its potential as an anxiolytic and antidepressant.
Behavioral Studies: Comparing its effects with other serotonin 1A receptor agonists like buspirone, gepirone, and ipsapirone.
Neuropharmacology: Understanding its impact on serotonin transmission and its potential side effects.
Mechanism of Action
Zalospirone exerts its effects primarily through its action as a partial agonist at the 5-HT1A receptor . This receptor is involved in the regulation of mood and anxiety. By binding to this receptor, this compound modulates serotonin transmission, which can lead to anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Zalospirone is often compared with other 5-HT1A receptor agonists, such as:
Buspirone: Another azapirone with similar anxiolytic properties but different side effect profiles.
Gepirone: Similar in its mechanism of action but with distinct pharmacokinetic properties.
Ipsapirone: Shares the same receptor target but differs in its clinical efficacy and side effects.
This compound’s uniqueness lies in its specific binding affinity and partial agonist activity at the 5-HT1A receptor, which distinguishes it from other compounds in its class .
Properties
CAS No. |
114298-18-9 |
---|---|
Molecular Formula |
C24H29N5O2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+ |
InChI Key |
AERLHOTUXIJQFV-RCPZPFRWSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Isomeric SMILES |
C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6 |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6 |
Synonyms |
3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione WY 47846 WY-47846 zalospirone zalospirone dihydrochloride zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer zalospirone hydrochloride |
Origin of Product |
United States |
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